molecular formula C17H20O3 B14262972 Benzene, 1-methoxy-4-[[2-(phenylmethoxy)ethoxy]methyl]- CAS No. 173442-22-3

Benzene, 1-methoxy-4-[[2-(phenylmethoxy)ethoxy]methyl]-

Katalognummer: B14262972
CAS-Nummer: 173442-22-3
Molekulargewicht: 272.34 g/mol
InChI-Schlüssel: OMYSBZGUZDWLAZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzene, 1-methoxy-4-[[2-(phenylmethoxy)ethoxy]methyl]- is an organic compound with a complex structure It is a derivative of benzene, featuring methoxy and phenylmethoxy groups attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-methoxy-4-[[2-(phenylmethoxy)ethoxy]methyl]- typically involves multiple steps. One common method is the reaction of 1-methoxy-4-(phenylmethoxy)benzene with an appropriate alkylating agent under controlled conditions. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the alkylation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated systems to ensure consistent production.

Analyse Chemischer Reaktionen

Types of Reactions

Benzene, 1-methoxy-4-[[2-(phenylmethoxy)ethoxy]methyl]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic aromatic substitution reactions are common, where the methoxy and phenylmethoxy groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated derivatives or other substituted benzene compounds.

Wissenschaftliche Forschungsanwendungen

Benzene, 1-methoxy-4-[[2-(phenylmethoxy)ethoxy]methyl]- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Benzene, 1-methoxy-4-[[2-(phenylmethoxy)ethoxy]methyl]- involves its interaction with specific molecular targets. The methoxy and phenylmethoxy groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include electrophilic aromatic substitution and nucleophilic addition reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Benzene, 1-methoxy-4-(phenylmethyl)-
  • Benzene, 1-ethoxy-4-methyl-
  • Benzene, 1-methoxy-4-(2-phenylethenyl)-

Uniqueness

Benzene, 1-methoxy-4-[[2-(phenylmethoxy)ethoxy]methyl]- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity

Eigenschaften

CAS-Nummer

173442-22-3

Molekularformel

C17H20O3

Molekulargewicht

272.34 g/mol

IUPAC-Name

1-methoxy-4-(2-phenylmethoxyethoxymethyl)benzene

InChI

InChI=1S/C17H20O3/c1-18-17-9-7-16(8-10-17)14-20-12-11-19-13-15-5-3-2-4-6-15/h2-10H,11-14H2,1H3

InChI-Schlüssel

OMYSBZGUZDWLAZ-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)COCCOCC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.